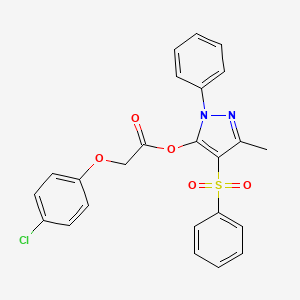
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-(4-chlorophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-(4-chlorophenoxy)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Wirkmechanismus
The mechanism of action of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-(4-chlorophenoxy)acetate involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It also inhibits the activity of phosphodiesterase-5 (PDE5), which is involved in the regulation of blood flow. Additionally, it has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-(4-chlorophenoxy)acetate has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and improve cognitive function. It also has been found to improve glucose metabolism and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-(4-chlorophenoxy)acetate in lab experiments include its potent activity, its ability to inhibit multiple enzymes and signaling pathways, and its potential therapeutic applications. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the research of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-(4-chlorophenoxy)acetate. These include further studies to determine its safety and efficacy, the development of new synthetic methods, and the exploration of its potential applications in various disease models. Additionally, the compound could be used as a starting point for the development of new drug candidates with improved therapeutic properties.
Synthesemethoden
The synthesis of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-(4-chlorophenoxy)acetate involves the reaction of 2-(4-chlorophenoxy)acetic acid with 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazole-5-carbaldehyde in the presence of a base. The resulting product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-(4-chlorophenoxy)acetate has been used in various scientific research applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been used as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-(4-chlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O5S/c1-17-23(33(29,30)21-10-6-3-7-11-21)24(27(26-17)19-8-4-2-5-9-19)32-22(28)16-31-20-14-12-18(25)13-15-20/h2-15H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRCGWPNONWTOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)COC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-(4-chlorophenoxy)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(cyclopropanecarboxamido)-N-(6-ethoxybenzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2473708.png)
![2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-4-methylpyrimidine](/img/structure/B2473709.png)
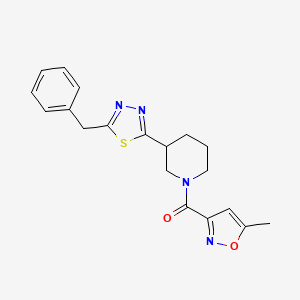
![4,5,6,7-Tetrahydro-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2473715.png)
![2-Chloro-N-[[2-(fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methyl]acetamide](/img/structure/B2473718.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-tert-butylphenyl)methanone](/img/structure/B2473719.png)
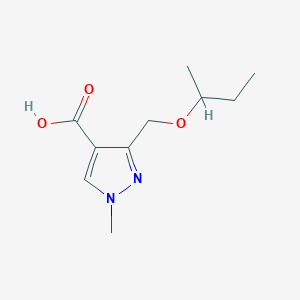

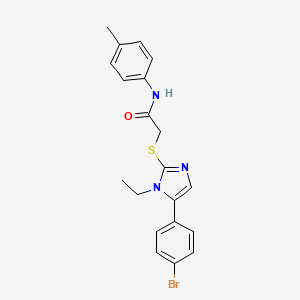
![1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B2473723.png)
![2-(([(9H-Fluoren-9-yl)methoxy]carbonyl)amino)-3-(1-methyl-1h-imidazol-2-yl)propanoic acid](/img/structure/B2473726.png)
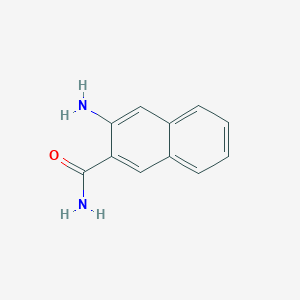
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)butyramide](/img/structure/B2473729.png)
